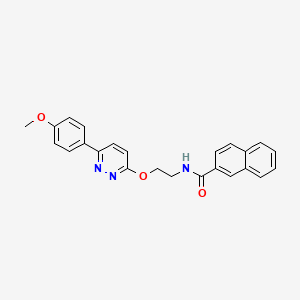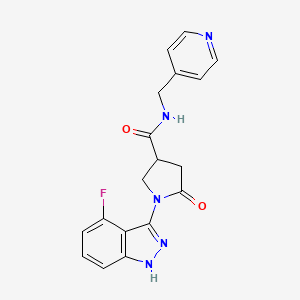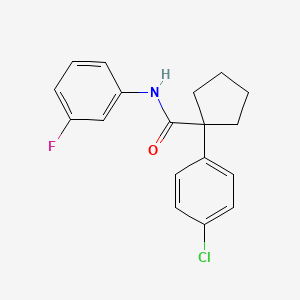![molecular formula C23H30N2O4 B11235122 methyl N-[(2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]glycinate](/img/structure/B11235122.png)
methyl N-[(2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]glycinate is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]glycinate typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the isoquinoline moiety and subsequent functionalization to incorporate the glycinate group. Common reagents used in these steps include cyclopentanone, isoquinoline derivatives, and glycine esters. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Purification methods like crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl N-[(2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Methyl N-[(2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of methyl N-[(2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]glycinate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The spirocyclic structure may allow for unique binding interactions, influencing the compound’s biological activity. Pathways involved in its mechanism of action can include signal transduction, metabolic processes, or modulation of cellular functions.
類似化合物との比較
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Shares a similar ester functional group but differs in the core structure.
Methyl 3-oxo-1,2-dihydroindene-2-carboxylate: Another related compound with a different core structure and functional groups.
Uniqueness
Methyl N-[(2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]glycinate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
特性
分子式 |
C23H30N2O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
methyl 2-[(2-cyclopentyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C23H30N2O4/c1-29-19(26)15-24-21(27)20-17-11-5-6-12-18(17)22(28)25(16-9-3-4-10-16)23(20)13-7-2-8-14-23/h5-6,11-12,16,20H,2-4,7-10,13-15H2,1H3,(H,24,27) |
InChIキー |
NXEWVIUGFFWBCJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11235065.png)



![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11235087.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B11235100.png)
![N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11235102.png)
![N-(2,4-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11235103.png)
![7-methyl-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11235105.png)


![Methyl 7-cyclopropyl-3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11235130.png)
![N-(2,5-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11235139.png)
